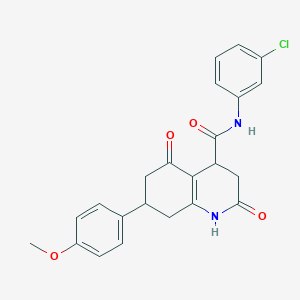![molecular formula C25H17NO3S B11565130 (4Z)-4-{2-[4-(methylsulfanyl)phenyl]-4H-chromen-4-ylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11565130.png)
(4Z)-4-{2-[4-(methylsulfanyl)phenyl]-4H-chromen-4-ylidene}-2-phenyl-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4Z)-2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that features a chromene core, an oxazole ring, and a phenyl group. The presence of the methylsulfanyl group adds to its unique chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4Z)-2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(methylsulfanyl)benzaldehyde with 4H-chromen-4-one under basic conditions to form the intermediate. This intermediate is then reacted with 2-phenyl-4,5-dihydro-1,3-oxazol-5-one in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4Z)-2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The chromene core can be reduced under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced chromene derivatives.
Substitution: Halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(4Z)-2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[(4Z)-2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methylsulfanyl group may enhance its binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(4Z)-2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- 4-[(4Z)-2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-THIAZOL-5-ONE
- 4-[(4Z)-2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-IMIDAZOL-5-ONE
Uniqueness
The uniqueness of 4-[(4Z)-2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxazole ring differentiates it from similar compounds with thiazole or imidazole rings, potentially leading to different reactivity and biological activity.
Eigenschaften
Molekularformel |
C25H17NO3S |
|---|---|
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
(4Z)-4-[2-(4-methylsulfanylphenyl)chromen-4-ylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C25H17NO3S/c1-30-18-13-11-16(12-14-18)22-15-20(19-9-5-6-10-21(19)28-22)23-25(27)29-24(26-23)17-7-3-2-4-8-17/h2-15H,1H3/b23-20- |
InChI-Schlüssel |
WCZFFJLROPLUQX-ATJXCDBQSA-N |
Isomerische SMILES |
CSC1=CC=C(C=C1)C2=C/C(=C/3\C(=O)OC(=N3)C4=CC=CC=C4)/C5=CC=CC=C5O2 |
Kanonische SMILES |
CSC1=CC=C(C=C1)C2=CC(=C3C(=O)OC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3-methoxyphenyl)butanamide](/img/structure/B11565050.png)
![3-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]propyl 2-fluorobenzoate](/img/structure/B11565056.png)
![N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetohydrazide](/img/structure/B11565058.png)

![2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B11565071.png)

![N'-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11565084.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11565085.png)
![4-(4-bromophenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11565086.png)
![(2E)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-N'-nitrohydrazinecarboximidamide](/img/structure/B11565094.png)
![4-bromo-2-iodo-6-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11565095.png)
![2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B11565099.png)
![2-(2-chlorophenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11565108.png)
![12-(3-chlorophenyl)-3-(4-methoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11565111.png)
